cis-1-Amino-2,6-dimethylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,6-Dimethylpiperidin-1-amine hydrochloride: is a chemical compound with the molecular formula C7H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethylpiperidin-1-amine hydrochloride typically involves the hydrogenation of 2,6-dimethylpyridine. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-2,6-Dimethylpiperidin-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-2,6-Dimethylpiperidin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
cis-2,6-Dimethylpiperidin-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethylpiperidin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A closely related compound with similar structural features but different chemical properties.
2,6-Dimethylpiperidin-4-one: Another related compound with a ketone functional group instead of an amine.
2,6-Dimethylpiperidin-1-ol: A compound with a hydroxyl group instead of an amine.
Uniqueness: cis-2,6-Dimethylpiperidin-1-amine hydrochloride is unique due to its specific amine functional group and cis-configuration, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidin-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H/t6-,7+; |
InChI Key |
HLKWEBRKGNCOFD-UKMDXRBESA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1N)C.Cl |
Canonical SMILES |
CC1CCCC(N1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.